2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, oxan-4-yl, and oxolan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic synthesisCommon reagents used in these reactions include cyclopropyl bromide, oxan-4-yl chloride, and oxolan-2-ylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and oxan-4-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-(oxan-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine: Unique due to its specific substitution pattern.
Cyclopropyl-substituted pyrimidines: Similar in having a cyclopropyl group but differ in other substituents.
Oxan-4-yl-substituted pyrimidines: Similar in having an oxan-4-yl group but differ in other substituents.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H25N3O2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-cyclopropyl-6-(oxan-4-yl)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H25N3O2/c1-2-14(22-7-1)11-18-16-10-15(12-5-8-21-9-6-12)19-17(20-16)13-3-4-13/h10,12-14H,1-9,11H2,(H,18,19,20) |
InChI Key |
ZWHPTMZCFQSTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC(=C2)C3CCOCC3)C4CC4 |
Origin of Product |
United States |
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